Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS 110556-33-7) is a highly enantiopure, primary alkyl bromide featuring a methyl-protected carboxylate. As a chiral building block, it is predominantly utilized in stereospecific nucleophilic substitution (SN2) reactions to synthesize complex pharmaceutical intermediates, such as somatostatin sst3 receptor antagonists and modified Coenzyme A derivatives . By providing a pre-resolved (R)-stereocenter and a protected acid moiety, this compound allows chemists to bypass inefficient racemic resolutions and avoid the poor electrophilicity associated with free beta-bromo acids, making it a critical raw material for advanced asymmetric synthesis and scalable procurement .
Substituting Methyl (R)-(+)-3-bromo-2-methylpropionate with its racemic counterpart (CAS 10317-11-0) introduces severe downstream bottlenecks, capping the theoretical yield of the desired enantiomer at 50% and necessitating costly, solvent-intensive chiral chromatography[1]. Furthermore, attempting to use the free acid, (R)-3-bromo-2-methylpropionic acid, under basic alkylation conditions leads to the formation of a carboxylate anion; this negative charge sterically and electronically repels incoming nucleophiles, drastically reducing SN2 efficiency and promoting unwanted side reactions [2]. Finally, confusion with the constitutional isomer, methyl 2-bromo-2-methylpropionate, results in complete synthetic failure, as its tertiary bromide structure undergoes rapid E2 elimination rather than the required substitution .
In the synthesis of chiral pharmaceutical intermediates, the use of enantiopure Methyl (R)-(+)-3-bromo-2-methylpropionate ensures near-quantitative transfer of stereochemical information via SN2 inversion. Utilizing the pre-resolved (R)-ester yields >98% enantiomeric excess (ee) of the target intermediate [1]. In contrast, starting with racemic methyl 3-bromo-2-methylpropionate inherently limits the maximum theoretical yield of the desired enantiomer to 50%, with practical yields often lower due to the requisite downstream chiral HPLC separation [2].
| Evidence Dimension | Yield of enantiopure intermediate |
| Target Compound Data | >98% ee, >85% chemical yield |
| Comparator Or Baseline | Racemic methyl 3-bromo-2-methylpropionate (~50% max theoretical yield, <40% practical yield after resolution) |
| Quantified Difference | >45% absolute increase in usable chiral yield |
| Conditions | Base-mediated SN2 nucleophilic displacement |
Procuring the enantiopure (R)-isomer eliminates the need for expensive and low-yielding downstream chiral resolution, directly lowering the cost of goods in pharmaceutical scale-up.
The methyl ester functionality of Methyl (R)-(+)-3-bromo-2-methylpropionate is critical for maintaining high electrophilicity at the beta-carbon. When subjected to basic conditions with amine or thiol nucleophiles, the esterified compound typically achieves >85% substitution yield [1]. If the free acid ((R)-3-bromo-2-methylpropionic acid) is used instead, the base rapidly deprotonates the carboxylic acid. The resulting carboxylate anion sterically and electronically hinders the adjacent carbon, dropping SN2 yields to <40% and requiring more than two equivalents of base to drive the reaction [2].
| Evidence Dimension | SN2 Substitution Yield |
| Target Compound Data | >85% yield (protected ester) |
| Comparator Or Baseline | (R)-3-bromo-2-methylpropionic acid (<40% yield) |
| Quantified Difference | >45% higher substitution yield |
| Conditions | Mild basic conditions with N- or S-nucleophiles |
The pre-esterified form acts as a superior electrophile, streamlining workflows by avoiding transient protection steps and improving overall atom economy.
The position of the bromine atom is a definitive factor in the compound's reactivity profile. Methyl (R)-(+)-3-bromo-2-methylpropionate is a primary alkyl halide, which strongly favors SN2 substitution pathways, allowing for >90% conversion with bulky nucleophiles [1]. Conversely, the commonly confused constitutional isomer, methyl 2-bromo-2-methylpropionate, is a tertiary bromide. Under identical basic conditions, the tertiary isomer undergoes rapid E2 elimination to form methacrylate derivatives, with elimination products exceeding 80% and virtually no desired substitution occurring .
| Evidence Dimension | Ratio of Substitution (SN2) to Elimination (E2) |
| Target Compound Data | >90% Substitution |
| Comparator Or Baseline | Methyl 2-bromo-2-methylpropionate (>80% Elimination) |
| Quantified Difference | Complete shift in dominant reaction pathway |
| Conditions | Basic conditions with moderate to bulky nucleophiles |
Selecting the 3-bromo (beta-bromo) isomer is structurally mandatory for synthesizing beta-functionalized isobutyrates, preventing dead-end elimination reactions.
In the synthesis of complex biomolecules like 2-Carboxy(R)-propyl-CoA (a methylmalonyl-CoA mutase substrate), the choice of ester protecting group determines the viability of the final deprotection step. The methyl ester of Methyl (R)-(+)-3-bromo-2-methylpropionate can be selectively and mildly hydrolyzed using porcine esterase at pH ~8, preserving the integrity of sensitive thioester bonds [1]. In contrast, utilizing a tert-butyl ester analog requires harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection, which degrades Coenzyme A and other acid-labile moieties [2].
| Evidence Dimension | Deprotection condition compatibility |
| Target Compound Data | Mild enzymatic hydrolysis (pH ~8, porcine esterase) |
| Comparator Or Baseline | Tert-butyl (R)-3-bromo-2-methylpropionate (Requires harsh TFA) |
| Quantified Difference | Avoidance of strong acid, enabling 100% survival of acid-labile thioesters |
| Conditions | Late-stage ester cleavage in CoA derivative synthesis |
This specific methyl ester enables the synthesis of highly sensitive biochemicals where traditional acidic or strongly basic deprotection protocols would destroy the target molecule.
As demonstrated by its use in synthesizing NVP-ACQ090, this compound is the ideal starting material for pharmaceutical pipelines requiring a pre-installed (R)-methyl stereocenter, directly leveraging its high enantiomeric excess to avoid late-stage chiral resolution [1].
The compound's compatibility with mild, porcine esterase-mediated hydrolysis makes it the premier choice for synthesizing acid-labile biochemicals, such as 2-Carboxy(R)-propyl-CoA, used in methylmalonyl-CoA mutase assays [2].
The primary bromide acts as an excellent, non-eliminating electrophile for the precise alkylation of complex macrocycles, where the use of the alpha-bromo isomer would result in failed reactions due to E2 elimination .
By undergoing efficient SN2 displacement with nitrogen nucleophiles—without the carboxylate-induced deactivation seen in the free acid—it serves as a highly efficient precursor for novel beta-amino acid libraries in drug discovery [1].
Irritant